molecular formula C8H14O3 B8305295 3-Hydroxy-3-methylhept-6-enoic acid

3-Hydroxy-3-methylhept-6-enoic acid

Cat. No.: B8305295
M. Wt: 158.19 g/mol
InChI Key: LLBORINDAUWPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-methylhept-6-enoic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-hydroxy-3-methylhept-6-enoic acid

InChI

InChI=1S/C8H14O3/c1-3-4-5-8(2,11)6-7(9)10/h3,11H,1,4-6H2,2H3,(H,9,10)

InChI Key

LLBORINDAUWPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)(CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethyl borate (15 mL), zinc powder (washed in advance with dilute hydrochloric acid and dried for use, 4.24 g), and tert-butyl bromoacetate (9.91 mL, 48.6 mmol) were added in this order to a tetrahydrofuran solution (15 mL) of hex-5-en-2-one (5.29 g, 53.9 mmol), and the mixture was heated to 30° C. for 30 minutes using an oil bath, then brought to room temperature, and stirred for 3 hours. The mixture was separated into organic and aqueous layers by the addition of glycerol, a saturated aqueous solution of ammonium chloride, and saturated saline, and the aqueous layer was then subjected to extraction with diethyl ether. These organic layers were combined, then washed with saturated saline, and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 2 N potassium hydroxide-methanol solution (50 mL) was added, and the mixture was stirred at room temperature for 6 hours. The solvent was distilled off under reduced pressure. To the residue, a 1 N aqueous sodium hydroxide solution was then added, followed by washing with diethyl ether. The aqueous layer was made acidic using concentrated hydrochloric acid under ice cooling, followed by extraction with diethyl ether. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the compound of interest as a pale yellow oil substance (5.24 g, 75%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.91 mL
Type
reactant
Reaction Step One
Quantity
5.29 g
Type
reactant
Reaction Step One
Name
Quantity
4.24 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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